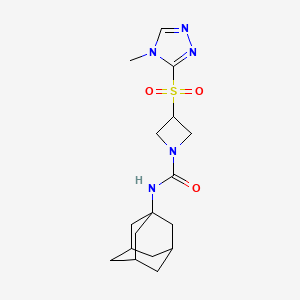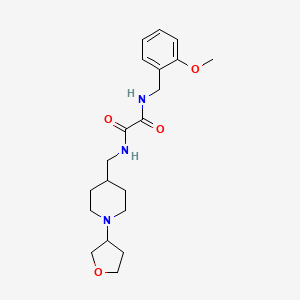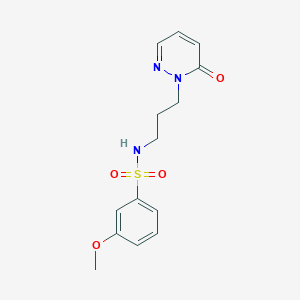![molecular formula C26H26N4O6S B2651338 2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide CAS No. 866350-28-9](/img/no-structure.png)
2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a carboxamide derived from acetic acid . The presence of the dimethoxyphenyl group indicates that there are two methoxy (OCH3) substituents on a benzene ring .
Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
Synthesis and Antimicrobial Activity : The synthesis of pyrimidinones and oxazinones fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as the starting material has been documented. These compounds, including variants of the chemical structure , exhibit significant antimicrobial properties, comparable to known antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis Techniques : Another study outlines the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through the condensation of β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine. This synthesis technique showcases the chemical versatility and the potential for creating diverse derivatives of compounds like the one (Beck & Gajewski, 1976).
Antiasthma Agents : In the search for effective antiasthma agents, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were identified as potent mediator release inhibitors. The synthesis pathway involves multiple steps including the treatment with phosphorus oxychloride and cyclization using cyanogen bromide. The pharmacological evaluation pinpointed several compounds with high activity, paving the way for future therapeutic applications (Medwid et al., 1990).
Antiulcer Activities : Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. This study indicates the potential therapeutic applications of compounds structurally related to the one , with significant antiulcer activity noted in specific derivatives (Hosokami et al., 1992).
Antibacterial and Anti-HIV Activities : The synthesis of certain heterocyclic and non-heterocyclic entities, including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and its derivatives, revealed notable antibacterial and anti-HIV activities. This underlines the potential biomedical applications of compounds within this chemical class (Patel & Chikhalia, 2006).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Activities : A series of pyrimidine-azitidinone analogues showcased significant antimicrobial, antitubercular, and antioxidant activities. This research underpins the potential of pyrimidine derivatives in combating microbial infections and tuberculosis (Chandrashekaraiah et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-phenylacetamide with 2-(3-bromo-2-oxo-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid, followed by the reaction with 2-(3-(2-(2-(3,4-dimethoxyphenyl)ethylamino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid.", "Starting Materials": [ "2-amino-N-phenylacetamide", "2-(3-bromo-2-oxo-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid", "2-(3-(2-(2-(3,4-dimethoxyphenyl)ethylamino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid" ], "Reaction": [ "Step 1: 2-amino-N-phenylacetamide is reacted with 2-(3-bromo-2-oxo-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(3-(2-(2-amino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetyl)amino-N-phenylacetamide.", "Step 2: The product from step 1 is then reacted with 2-(3-(2-(2-(3,4-dimethoxyphenyl)ethylamino)-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetic acid in the presence of a coupling agent and a catalyst to form the final product, 2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide." ] } | |
Número CAS |
866350-28-9 |
Fórmula molecular |
C26H26N4O6S |
Peso molecular |
522.58 |
Nombre IUPAC |
2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H26N4O6S/c1-35-20-9-8-17(14-21(20)36-2)10-12-27-22(31)15-30-25(33)24-19(11-13-37-24)29(26(30)34)16-23(32)28-18-6-4-3-5-7-18/h3-9,11,13-14H,10,12,15-16H2,1-2H3,(H,27,31)(H,28,32) |
Clave InChI |
QOMOFEPPKIZRGZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2651257.png)



![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2651265.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2651266.png)

![4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2651269.png)


![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651277.png)
